4-Methoxybenzil

Descripción general

Descripción

- También se conoce como 4’-Metoxipropiofenona .

- El compuesto tiene un aroma ligeramente dulce, similar al anís, y se utiliza comúnmente en perfumería para fragancias como el jazmín y el lila .

1-(4-Metoxi-fenil)-2-fenil-etano-1,2-diona: es un compuesto químico con la fórmula molecular C10H12O2 .

Métodos De Preparación

Rutas Sintéticas:

Producción Industrial:

Análisis De Reacciones Químicas

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Química: Se utiliza como intermedio en la síntesis orgánica.

Biología: Puede tener aplicaciones en química bioorgánica.

Medicina: Investigado por sus posibles propiedades farmacéuticas.

Industria: Se utiliza en las industrias de fragancias y sabores.

Mecanismo De Acción

- El mecanismo de acción exacto depende del contexto y requeriría estudios específicos.

- Los posibles objetivos moleculares y vías necesitan mayor investigación.

Comparación Con Compuestos Similares

Compuestos Similares:

Actividad Biológica

4-Methoxybenzil, a derivative of benzil, is characterized by the presence of a methoxy group at the para position of the benzyl moiety. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A study evaluating various benzyl derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Salmonella typhi | 128 |

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .

Neuroprotective Effects

Research has shown that this compound has protective effects on brain microvascular endothelial cells. In an in vitro study using oxygen-glucose deprivation/reperfusion (OGD/R) models, treatment with this compound significantly improved cell viability and reduced lactate dehydrogenase (LDH) release, indicating decreased cellular injury. The compound also modulated inflammatory responses by reducing levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) .

The neuroprotective mechanism appears to involve the activation of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and inflammation modulation. The expression of tight junction proteins such as occludin and claudin-5 was also upregulated following treatment with this compound, suggesting enhanced blood-brain barrier integrity .

Anti-inflammatory Activity

In addition to its neuroprotective effects, this compound has demonstrated anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of inflammatory mediators in various cell types. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study revealed that not only did this compound exhibit significant antibacterial activity, but it also demonstrated synergistic effects when combined with conventional antibiotics such as amoxicillin. This suggests its potential use in combination therapies to combat antibiotic resistance .

Case Study: Neuroprotection in Ischemic Models

A recent investigation into the neuroprotective effects of this compound in ischemic models revealed promising results. In animal studies, administration of the compound prior to inducing ischemia led to a significant reduction in infarct size and improved neurological scores post-recovery. These findings underscore its potential application in treating ischemic stroke .

Propiedades

IUPAC Name |

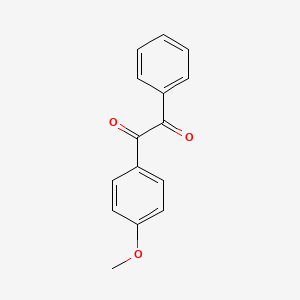

1-(4-methoxyphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTINAJCDYRYMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177245 | |

| Record name | Benzil, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-21-3 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzil, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxybenzil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAT6GLQ2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-methoxybenzil in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, notably imidazole derivatives [, , ] and 1,2,4-triazines []. These heterocyclic compounds are known for their diverse biological activities, making them attractive targets for drug discovery and development.

Q2: How is this compound used to synthesize imidazole derivatives, and what is the significance of these derivatives?

A2: this compound undergoes condensation reactions with substituted benzaldehydes and ammonium acetate in glacial acetic acid to yield 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles [, , ]. These imidazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. The presence of the 4-methoxyphenyl group in these derivatives is believed to contribute to their enhanced antimicrobial potency.

Q3: Can this compound be used to synthesize other heterocyclic compounds besides imidazoles?

A3: Yes, this compound reacts with semicarbazide hydrochloride or thiosemicarbazide to yield 5,6-diaryl-1,2,4-triazines []. These reactions highlight the versatility of this compound as a precursor for different heterocyclic systems.

Q4: What are the advantages of using microwave irradiation in the synthesis of imidazole derivatives from this compound?

A4: Utilizing microwave irradiation offers numerous benefits in synthesizing 2-substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles from this compound []. These advantages include:

Q5: Has this compound been investigated in other research areas besides heterocyclic synthesis?

A5: Interestingly, a study explored the role of γ-(p-methoxybenzil)-γ-hydroxybutyric acid (NCS-435), a this compound analog, in the context of Gamma-hydroxybutyric acid (GHB) activity []. Although NCS-435 exhibits high affinity for specific GHB binding sites, it lacks GABA(B) binding properties. This research suggests that the addictive and rewarding properties of GHB might not directly involve the putative high-affinity GHB receptor.

Q6: Are there any known byproducts or potential artifacts associated with this compound?

A6: Research suggests that 2,4-dihydroxy-4'-methoxybenzil might be a potential artifact arising from formononetin in subterranean clover extracts []. This finding highlights the importance of careful analysis and interpretation of results when working with this compound and related compounds, especially in complex biological matrices.

Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A7: Commonly employed techniques include:

- Melting point determination: Provides a preliminary assessment of compound purity [, ].

- Infrared (IR) spectroscopy: Offers information about functional groups present in the molecule [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and connectivity of atoms within the molecule [, ].

- Elemental analysis: Confirms the elemental composition of the synthesized compounds [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.